molecular formula C14H18ClNO B5860213 azepan-1-yl-(2-chloro-4-methylphenyl)methanone

azepan-1-yl-(2-chloro-4-methylphenyl)methanone

Cat. No.: B5860213
M. Wt: 251.75 g/mol
InChI Key: AVKSQHNMPQXVAX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azepan-1-yl-(2-chloro-4-methylphenyl)methanone typically involves the reaction of 2-chloro-4-methylbenzoyl chloride with azepane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-chloro-4-methylbenzoyl chloride+azepaneThis compound\text{2-chloro-4-methylbenzoyl chloride} + \text{azepane} \rightarrow \text{this compound} 2-chloro-4-methylbenzoyl chloride+azepane→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:

    Preparation of reactants: Ensuring high purity of 2-chloro-4-methylbenzoyl chloride and azepane.

    Reaction setup: Using large-scale reactors with precise temperature and pressure control.

    Purification: Employing techniques such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl-(2-chloro-4-methylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the ketone group.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Products may include carboxylic acids or alcohols.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: Depending on the nucleophile, products can vary widely, including amines or thioethers.

Scientific Research Applications

Azepan-1-yl-(2-chloro-4-methylphenyl)methanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound may be used in the development of new materials with specific properties.

    Biological Studies: It can serve as a probe to study biological processes involving benzophenone derivatives.

Mechanism of Action

The mechanism of action of azepan-1-yl-(2-chloro-4-methylphenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Azepan-1-yl-(2-chloro-4-fluorophenyl)methanone
  • Azepan-1-yl-(2-chloro-4-bromophenyl)methanone
  • Azepan-1-yl-(2-chloro-4-iodophenyl)methanone

Uniqueness

Azepan-1-yl-(2-chloro-4-methylphenyl)methanone is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

azepan-1-yl-(2-chloro-4-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO/c1-11-6-7-12(13(15)10-11)14(17)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKSQHNMPQXVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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